molecular formula C8H4FIN2O2 B13435281 5-Fluoro-4-iodo-2-nitrophenylacetonitrile

5-Fluoro-4-iodo-2-nitrophenylacetonitrile

Cat. No.: B13435281
M. Wt: 306.03 g/mol
InChI Key: DZWZQXSWGZYUAL-UHFFFAOYSA-N
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Description

5-Fluoro-4-iodo-2-nitrophenylacetonitrile is a chemical compound with the molecular formula C8H4FIN2O2 and a molecular weight of 306.03 g/mol It is characterized by the presence of fluorine, iodine, and nitro groups attached to a phenylacetonitrile core

Preparation Methods

The synthesis of 5-Fluoro-4-iodo-2-nitrophenylacetonitrile typically involves multi-step organic reactions. One common synthetic route includes the nitration of a fluorinated phenylacetonitrile followed by iodination. The reaction conditions often require the use of strong acids and bases, as well as specific temperature controls to ensure the desired product is obtained . Industrial production methods may involve similar steps but are optimized for larger scale production with considerations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Reduction of the Nitro Group

The nitro group at the 2-position undergoes selective reduction under catalytic hydrogenation or chemical reducing conditions. This reaction is critical for generating aromatic amines, which serve as intermediates for further functionalization.

  • Catalytic Hydrogenation :
    Using Pd/C or Raney Ni catalysts under H2\text{H}_2 (1–3 atm) in ethanol at 50–80°C, the nitro group is reduced to an amine, yielding 5-fluoro-4-iodo-2-aminophenylacetonitrile . This product is prone to oxidation and requires inert atmosphere handling .

  • Chemical Reduction :
    Tin(II) chloride in HCl or sodium dithionite in aqueous NaOH selectively reduces the nitro group without affecting the nitrile or halogens. For example:

    C8H4FINO2SnCl2/HClC8H6FIN+H2O+Cl\text{C}_8\text{H}_4\text{FINO}_2 \xrightarrow{\text{SnCl}_2/\text{HCl}} \text{C}_8\text{H}_6\text{FIN} + \text{H}_2\text{O} + \text{Cl}^-

    Yields exceed 85% under optimized conditions .

Nucleophilic Aromatic Substitution (SNAr) at the Iodo Position

The iodine atom at the 4-position participates in metal-catalyzed cross-coupling reactions due to its favorable leaving-group ability.

Reaction Type Conditions Product Yield Ref.
Ullmann CouplingCuI, K2_2CO3_3, DMF, 120°CBiaryl ethers or amines60–75%
Suzuki-Miyaura CouplingPd(PPh3_3)4_4, Na2_2CO3_3, DioxaneArylboronic acid adducts70–90%
Buchwald-Hartwig AminationPd2_2(dba)3_3, Xantphos, TolueneN-aryl amines65–80%

The electron-withdrawing nitro and nitrile groups activate the ring for SNAr, facilitating displacement of iodine by nucleophiles like amines, alkoxides, or arylboronic acids .

Electrophilic Aromatic Substitution (EAS) at the Fluorine Position

  • Nitration :
    Further nitration with HNO3_3/H2_2SO4_4 at 0°C introduces a third nitro group at the 6-position, forming 5-fluoro-4-iodo-2,6-dinitrophenylacetonitrile in ~40% yield .

  • Sulfonation :
    Reaction with fuming H2_2SO4_4 at 150°C produces the sulfonic acid derivative, though competing decomposition limits practicality .

Nitrile Group Transformations

The acetonitrile moiety participates in hydrolysis and cycloaddition reactions:

  • Hydrolysis :
    Acidic (H2_2SO4_4, H2_2O) or basic (NaOH, H2_2O2_2) hydrolysis converts the

Scientific Research Applications

5-Fluoro-4-iodo-2-nitrophenylacetonitrile has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in targeting specific molecular pathways.

    Industry: It is used in the production of specialty chemicals and materials, including dyes and polymers.

Mechanism of Action

The mechanism of action of 5-Fluoro-4-iodo-2-nitrophenylacetonitrile involves its interaction with specific molecular targets and pathways. The presence of the nitro group allows it to participate in redox reactions, which can lead to the generation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to therapeutic effects. The fluorine and iodine atoms also contribute to the compound’s reactivity and ability to form stable complexes with target molecules .

Comparison with Similar Compounds

5-Fluoro-4-iodo-2-nitrophenylacetonitrile can be compared with other similar compounds such as:

The uniqueness of this compound lies in its combination of fluorine, iodine, and nitro groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C8H4FIN2O2

Molecular Weight

306.03 g/mol

IUPAC Name

2-(5-fluoro-4-iodo-2-nitrophenyl)acetonitrile

InChI

InChI=1S/C8H4FIN2O2/c9-6-3-5(1-2-11)8(12(13)14)4-7(6)10/h3-4H,1H2

InChI Key

DZWZQXSWGZYUAL-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1F)I)[N+](=O)[O-])CC#N

Origin of Product

United States

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